molecular formula C11H15BrN2O B15159398 Trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine

Trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine

Cat. No.: B15159398
M. Wt: 271.15 g/mol
InChI Key: PNSRTVQVIJKVEL-UHFFFAOYSA-N
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Description

Trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine is a chemical compound with a unique structure that combines a cyclohexane ring with an amine group and a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The bromopyridine moiety can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution of the bromine atom can introduce a wide range of functional groups.

Scientific Research Applications

Trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclohexanamine part of the molecule can also play a role in binding to biological targets, influencing the overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-4-((5-bromopyridin-2-yl)oxy)cyclohexanamine is unique due to its combination of a cyclohexane ring, an amine group, and a bromopyridine moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

4-(5-bromopyridin-2-yl)oxycyclohexan-1-amine

InChI

InChI=1S/C11H15BrN2O/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1,6-7,9-10H,2-5,13H2

InChI Key

PNSRTVQVIJKVEL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)OC2=NC=C(C=C2)Br

Origin of Product

United States

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